molecular formula C15H11FO3 B2482059 6-((2-fluorobenzyl)oxy)benzofuran-3(2H)-one CAS No. 161953-32-8

6-((2-fluorobenzyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2482059
CAS No.: 161953-32-8
M. Wt: 258.248
InChI Key: BDMSTKGLNSFJFH-UHFFFAOYSA-N
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Description

6-((2-fluorobenzyl)oxy)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a 2-fluorobenzyl group and an oxy group at the 6-position. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

2,3-Benzofuran is potentially carcinogenic. It is advisable for operators to wear protective equipment. It should be stored in a dry, well-ventilated place and should not be stored with oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-fluorobenzyl)oxy)benzofuran-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl alcohol and benzofuran-3(2H)-one.

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving suitable precursors.

    Substitution Reaction: The 2-fluorobenzyl group is introduced via a substitution reaction, where 2-fluorobenzyl alcohol reacts with benzofuran-3(2H)-one in the presence of a suitable catalyst and solvent.

    Oxidation: The final step involves the oxidation of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-((2-fluorobenzyl)oxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or hydrocarbons.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of 6-((2-fluorobenzyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-((2-chlorobenzyl)oxy)benzofuran-3(2H)-one
  • 6-((2-bromobenzyl)oxy)benzofuran-3(2H)-one
  • 6-((2-methylbenzyl)oxy)benzofuran-3(2H)-one

Uniqueness

6-((2-fluorobenzyl)oxy)benzofuran-3(2H)-one is unique due to the presence of the fluorine atom in the 2-fluorobenzyl group. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing its metabolic stability, enhancing its binding affinity to targets, and altering its lipophilicity.

Properties

IUPAC Name

6-[(2-fluorophenyl)methoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c16-13-4-2-1-3-10(13)8-18-11-5-6-12-14(17)9-19-15(12)7-11/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMSTKGLNSFJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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